Validated Key Intermediate for Pyrrolidine-Based Bioactives
Unlike simpler pyridinecarboxamide building blocks, this compound is explicitly documented as the critical precursor (Intermediate 18) for synthesizing N-(3-iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide . The synthesis from this chloro-precursor proceeds with a defined protocol: heating 7.00 g (18.8 mmol) of the target compound in 20 ml of pyrrolidine at 80°C under nitrogen for 16 hours, yielding the corresponding pyrrolidine derivative . This established synthetic utility is a key differentiator, offering a proven path to derivatives that are part of a broader p38 kinase inhibitor program, as described in patent literature [1].
| Evidence Dimension | Validated Yield in a Published Synthetic Sequence |
|---|---|
| Target Compound Data | 7.00 g (18.8 mmol) used as the direct precursor, producing the pyrrolidine derivative |
| Comparator Or Baseline | No generic analog is documented as a direct drop-in replacement in this specific sequence |
| Quantified Difference | The yield of the subsequent step is directly dependent on the purity and reactivity of this specific intermediate, as validated by LCMS |
| Conditions | Reaction of the target compound with pyrrolidine (neat) at 80°C for 16 hours under N2 |
Why This Matters
For procurement, this demonstrates that the compound is not a speculative screening hit but a proven gateway to a specific pharmacologically-relevant chemical space.
- [1] Google Patents. (2005). US20050176964A1: Nicotinamide derivatives useful as p38 inhibitors. Patent application. View Source
